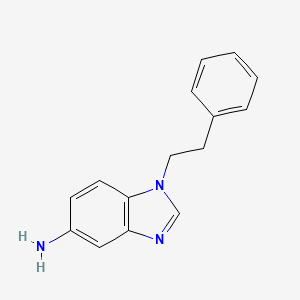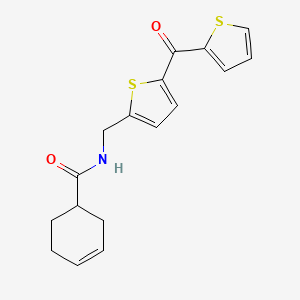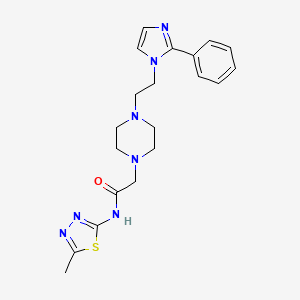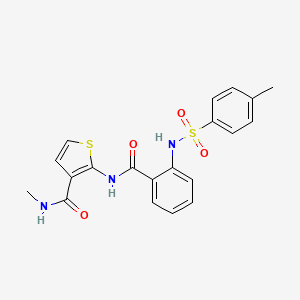![molecular formula C26H21FN4O2S B2607939 N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-33-6](/img/structure/B2607939.png)
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide” is a chemical compound with the molecular formula C26H21FN4O2S and a molecular weight of 472.54 . It is a complex organic compound that contains several functional groups, including an imidazoquinazolinone ring, a benzyl group, a fluorophenyl group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name, which is "3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide" . The compound contains a central imidazoquinazolinone ring, which is substituted with a benzyl group, a fluorophenyl group, and a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 476.5 g/mol, a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 8, an exact mass of 476.13183988 g/mol, a monoisotopic mass of 476.13183988 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 34, a formal charge of 0, and a complexity of 837 .Applications De Recherche Scientifique
Antioxidant Properties
This compound has been investigated for its antioxidant activity. Studies have employed various assays, including DPPH radical scavenging, cupric ion reducing antioxidant capacity (CUPRAC), ferric reducing antioxidant power (FRAP), and total antioxidant capacity (TAC) assays . Its moderate to significant radical scavenging activity suggests potential applications in combating oxidative stress-related conditions.
Anti-Inflammatory and Analgesic Potential
The broader class of 1,2-benzothiazine-3-carboxamides 1,1-dioxides, to which this compound belongs, is known for its potent anti-inflammatory and analgesic properties. These compounds are classified as oxicams, a category of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, oxicams include well-known drugs like piroxicam, sudoxicam, ampiroxicam, and meloxicam . The compound’s structural features may contribute to its anti-inflammatory effects.
Antimicrobial Activity
Benzothiazine derivatives have demonstrated versatile bioactivity, including antimicrobial effects. While specific studies on this compound are limited, related benzothiazine derivatives have shown anti-microbial properties against various pathogens . Further exploration of its antimicrobial potential could be valuable.
Cytotoxicity and Cancer Research
Designing novel compounds based on this scaffold could lead to promising anticancer agents. For instance, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, structurally related to our compound, were evaluated for cytotoxicity against human cancer cell lines (MCF-7, HepG2, A549, and HeLa). Investigating similar properties for our compound may reveal its potential in cancer research .
Template for Future Drug Development
Given its unique structure, this compound could serve as a template for designing more potent biologically active molecules. By modifying or derivatizing its side chains, researchers may create analogs with enhanced properties for therapeutic applications .
Molecular Docking Studies
Although not directly studied for this compound, molecular docking studies could provide insights into its interactions with specific biological targets. Such investigations may reveal potential binding sites and guide further drug development efforts .
Propriétés
IUPAC Name |
N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c27-19-10-6-9-18(13-19)16-34-26-30-21-12-5-4-11-20(21)24-29-22(25(33)31(24)26)14-23(32)28-15-17-7-2-1-3-8-17/h1-13,22H,14-16H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAVXYTVHYCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)
![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)

![1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2607869.png)
![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)

